molecular formula C19H18O2Se B14254490 (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol CAS No. 221350-06-7

(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol

Cat. No.: B14254490
CAS No.: 221350-06-7
M. Wt: 357.3 g/mol
InChI Key: MJPRHKROGKVXHC-QGZVFWFLSA-N
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Description

(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is a complex organic compound that features a naphthalene ring, a selenium atom, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol typically involves the reaction of naphthalene-2-selenol with an appropriate epoxide, such as phenoxypropan-2-ol. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the selenium-containing reagents.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the selenide form.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds.

    Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and effects.

    Industry: Possible use in the development of new materials or catalysts that leverage the unique properties of selenium.

Mechanism of Action

The mechanism by which (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol exerts its effects is primarily related to the selenium atom. Selenium can participate in redox reactions, influencing oxidative stress pathways. The compound may interact with molecular targets such as enzymes that contain selenocysteine, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-selenol and naphthalene-2-thiol share structural similarities.

    Phenoxypropanol derivatives: Compounds such as 3-phenoxypropan-2-ol and its analogs.

    Selenium-containing compounds: Other organoselenium compounds like selenocysteine and selenomethionine.

Uniqueness

(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is unique due to its combination of a naphthalene ring, a selenium atom, and a phenoxy group

Properties

CAS No.

221350-06-7

Molecular Formula

C19H18O2Se

Molecular Weight

357.3 g/mol

IUPAC Name

(2R)-1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2/t17-/m1/s1

InChI Key

MJPRHKROGKVXHC-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](C[Se]C2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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